Cas no 1706458-91-4 (6-(3-Bromo-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine)
![6-(3-Bromo-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine structure](https://ja.kuujia.com/scimg/cas/1706458-91-4x500.png)
6-(3-Bromo-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine 化学的及び物理的性質
名前と識別子
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- 6-(3-Bromo-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
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- インチ: 1S/C16H16BrN5/c17-13-3-1-2-12(10-13)14-4-5-15-19-20-16(22(15)21-14)11-6-8-18-9-7-11/h1-5,10-11,18H,6-9H2
- InChIKey: DJHPLIMATHSSAJ-UHFFFAOYSA-N
- ほほえんだ: C12=NN=C(C3CCNCC3)N1N=C(C1=CC=CC(Br)=C1)C=C2
6-(3-Bromo-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508439-1g |
6-(3-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
1706458-91-4 | 97% | 1g |
$*** | 2023-03-30 |
6-(3-Bromo-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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6-(3-Bromo-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazineに関する追加情報
Comprehensive Overview of 6-(3-Bromo-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 1706458-91-4)
The compound 6-(3-Bromo-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 1706458-91-4) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the triazolo[4,3-b]pyridazine core and the 3-bromo-phenyl substituent, make it a promising candidate for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor or a ligand for G-protein-coupled receptors (GPCRs), given the growing demand for targeted therapies in oncology and neurology.
In recent years, the scientific community has focused on heterocyclic compounds like 6-(3-Bromo-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine due to their versatility in medicinal chemistry. The piperidin-4-yl moiety, for instance, is a common pharmacophore found in many FDA-approved drugs, enhancing bioavailability and binding affinity. This compound's bromophenyl group also offers opportunities for further derivatization via cross-coupling reactions, a topic frequently searched in organic synthesis forums and AI-driven research platforms.
The rise of AI-assisted drug design has further amplified interest in such molecules. Computational tools like molecular docking and QSAR modeling are often used to predict the bioactivity of 6-(3-Bromo-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine, addressing common user queries like "how to optimize triazolopyridazine derivatives for better pharmacokinetics." Additionally, its CAS No. 1706458-91-4 is frequently cited in patent literature, reflecting its commercial potential in biopharmaceutical innovation.
From a synthetic chemistry perspective, the compound's [1,2,4]triazolo[4,3-b]pyridazine scaffold is notable for its stability and electronic properties, making it suitable for fluorescence-based probes—a trending topic in diagnostic imaging. Researchers exploring "small-molecule sensors for cellular imaging" often encounter this structural motif. The 3-bromo-phenyl substitution also aligns with current interests in halogen bonding interactions, a key area in crystal engineering and supramolecular chemistry.
Environmental and regulatory considerations are equally critical. While 6-(3-Bromo-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is not classified as hazardous, its synthesis often involves green chemistry principles to minimize waste. This aligns with the broader industry shift toward sustainable practices, a hot topic in SEO-optimized scientific content. Users frequently search for "eco-friendly synthetic routes for brominated heterocycles," underscoring the need for detailed technical discussions.
In summary, 6-(3-Bromo-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 1706458-91-4) represents a multifaceted compound with applications spanning drug development, materials science, and diagnostics. Its structural complexity and relevance to cutting-edge research themes ensure its continued prominence in both academic and industrial settings.
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